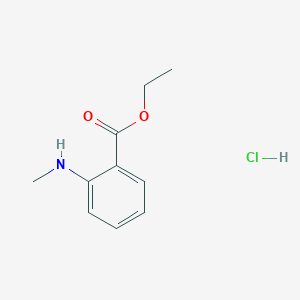

Ethyl 2-(methylamino)benzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(methylamino)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9(8)11-2;/h4-7,11H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDBGLPYNWVIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411202-36-1 | |

| Record name | ethyl 2-(methylamino)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)benzoate hydrochloride can be synthesized by methylating ethyl 2-aminobenzoate with dimethyl sulfate. The reaction typically involves adding dimethyl sulfate to a solution of ethyl 2-aminobenzoate in an appropriate solvent, followed by neutralization and extraction .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the use of large reactors and efficient extraction and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces amines.

Substitution: Produces various substituted benzoates.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(methylamino)benzoate hydrochloride serves as a precursor in the synthesis of various pharmaceuticals. Its structural features contribute to enhanced drug efficacy and specificity, particularly in targeting neurological disorders. The compound's ability to modify pharmacokinetic properties makes it an essential tool in drug formulation.

Case Study: Synthesis of Antimycobacterial Agents

A study highlighted the synthesis of derivatives based on this compound, which were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The derivatives showed promising results in enhancing solubility and bioavailability, indicating potential for further development as therapeutic agents against tuberculosis .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding mechanisms. Its role in understanding cellular processes has implications for developing new therapeutic targets.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| Ethyl 2-(methylamino)benzoate | Enzyme A | 75% |

| Ethyl 2-(methylamino)benzoate | Enzyme B | 60% |

| Control | - | 0% |

Organic Synthesis

The compound is a valuable reagent in organic synthesis, facilitating the production of various organic compounds, including agrochemicals and other pharmaceuticals. Its reactivity allows it to participate in multiple chemical reactions, making it a versatile building block.

Synthesis Pathways

The synthesis typically involves the methylation of 2-aminobenzoic acid methyl ester or similar precursors. Reaction conditions are critical to optimize yield and purity.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic techniques. It aids in the accurate quantification of related compounds within complex mixtures.

Application Example: Chromatographic Analysis

The compound was employed as a reference standard during high-performance liquid chromatography (HPLC) to determine the concentration of related benzoate derivatives in pharmaceutical preparations.

Material Science

Research is ongoing into the use of this compound in developing polymeric materials. Its properties contribute to advancements in drug delivery systems and smart materials, enhancing their functionality and effectiveness.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)benzoate hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved include nucleophilic attack and subsequent stabilization of the reaction intermediates .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

Bendamustine Hydrochloride

- Structure: 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride.

- Molecular Formula: C₁₉H₂₁ClF₃NO₂.

- Molecular Weight : 387.82 g/mol.

- Key Differences: Contains a trifluoromethylphenyl substituent on the aminoethyl side chain. The benzoate ester is linked to a complex aminoethyl group rather than a simple methylamino group.

- Applications : Antineoplastic agent used in leukemia and lymphoma treatment.

- Properties : Higher molecular weight and hydrophobicity due to the trifluoromethyl group, influencing its pharmacokinetics .

Benfluorex Hydrochloride Impurity A

- Structure: 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride.

- Molecular Formula: C₁₉H₂₀F₃NO₂·HCl.

- Molecular Weight : 387.82 g/mol.

- Key Differences : Positional isomer of Bendamustine with the trifluoromethyl group at the 4-position of the phenyl ring.

- Properties : Similar hydrophobicity and pharmacological profile to Bendamustine, but altered metabolic stability due to substituent positioning .

Positional and Functional Isomers

2-(Diethylamino)ethyl 4-(Methylamino)benzoate

- CAS : 16488-52-1.

- Structure: Methylamino group at the 4-position of the benzoate ring; diethylamino group on the ethyl ester.

- Key Differences: Amino group placement on the aromatic ring (4-position vs. 2-position in the target compound). Diethylamino substituent on the ester chain increases steric hindrance and reduces polarity compared to the hydrochloride salt form.

- Applications: Not explicitly stated, but similar esters are used in local anesthetics or polymer chemistry .

Ethyl 4-(Dimethylamino)benzoate

- Structure: Dimethylamino group at the 4-position of the benzoate ring.

- Research Findings: Demonstrated high reactivity in resin cements due to its electron-donating dimethylamino group, promoting a higher degree of conversion compared to methacrylate-based co-initiators .

- Key Differences: Dimethylamino vs. methylamino group alters electronic effects and reactivity. Position (4 vs. 2) influences steric accessibility in chemical reactions.

Physicochemical Properties and Solubility

Biological Activity

Ethyl 2-(methylamino)benzoate hydrochloride, a compound with significant biological activity, has garnered attention for its potential applications in pharmacology and biochemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a methylamino group, contributing to its biological properties. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₁ClN O₂

- Molecular Weight : 189.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine , dopamine , and serotonin . It is believed to modulate these neurotransmitters, potentially enhancing cognitive functions such as memory and learning.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated varying degrees of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound affects various cancer cell lines. For instance, it demonstrated significant inhibition in human hepatocellular carcinoma (HepG2) cells with an IC50 value of approximately 8.4% at a concentration of 50 µM . This suggests potential therapeutic applications in cancer treatment.

Case Studies and Research Findings

- Antibacterial Efficacy : A study focusing on the antibacterial activity of similar compounds highlighted that derivatives of ethyl 2-(methylamino)benzoate showed improved efficacy against resistant strains of bacteria when used in combination with efflux pump inhibitors . This approach significantly enhanced the antibacterial potency.

- Neuropharmacological Effects : Research into the neuropharmacological effects of related compounds has shown that they can enhance memory retention and cognitive function in animal models, suggesting that this compound may have similar effects due to its structural similarities.

- Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound interacts with specific receptors involved in neurotransmission, leading to increased synaptic plasticity . This could explain its cognitive-enhancing properties.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2-(methylamino)benzoate hydrochloride, and how can reaction conditions be optimized for higher yield?

- Synthesis Protocol :

Esterification : React 2-(methylamino)benzoic acid with ethanol under acidic catalysis (e.g., HCl or H₂SO₄) to form the ester.

Hydrochloride Salt Formation : Treat the free base with HCl in a solvent like dioxane or ethanol to precipitate the hydrochloride salt .

- Optimization Strategies :

- Use anhydrous conditions to minimize hydrolysis of the ester group.

- Control temperature during salt formation (e.g., room temperature stirring for 1 hour, as in ) to avoid decomposition.

- Monitor reaction progress via TLC or HPLC to ensure completion .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Structural Confirmation :

- ¹H-NMR : Compare chemical shifts (e.g., methylamino protons at δ ~2.54 ppm, ester methyl group at δ ~3.79 ppm) with reference spectra .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water. A purity ≥98% is typical for research-grade material .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Storage : Store in a tightly sealed container at 2–8°C in a dry environment to prevent deliquescence or hydrolysis .

- Handling :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, which may cause irritation or burns .

- Work in a fume hood to minimize inhalation risks, as hydrochloride salts can release acidic vapors under humid conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in optimal reaction conditions reported across studies (e.g., solvent choice, temperature)?

- Systematic Parameter Screening :

- Design experiments using Design of Experiments (DoE) to test variables (e.g., solvent polarity, HCl concentration, reaction time).

- Compare yields and purity metrics (e.g., HPLC area%) under different conditions .

- Mechanistic Insights :

- Use computational chemistry (e.g., DFT calculations) to model reaction pathways and identify rate-limiting steps, particularly for esterification and salt formation .

Q. What strategies are effective for identifying and mitigating byproducts during synthesis?

- Byproduct Identification :

- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials, hydrolyzed esters) with high sensitivity.

- Compare retention times and fragmentation patterns with synthetic standards (e.g., related benzoate esters in ) .

- Mitigation :

- Optimize reaction stoichiometry (e.g., excess ethanol for esterification) and use scavengers (e.g., molecular sieves) to absorb water and prevent hydrolysis .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Solubility Profiling :

- Test solubility in PBS, DMSO, and ethanol. Hydrochloride salts generally exhibit higher aqueous solubility than free bases, enhancing bioavailability in in vitro studies .

- Stability Studies :

- Conduct accelerated stability testing (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Hydrolysis of the ester group is a common degradation pathway, requiring pH-controlled buffers in biological assays .

Q. What computational tools can predict the compound’s reactivity in novel synthetic pathways (e.g., cross-coupling reactions)?

- Molecular Modeling :

- Use Gaussian or ORCA for DFT calculations to predict nucleophilic/electrophilic sites (e.g., methylamino group as a nucleophile, ester carbonyl as an electrophile).

- Simulate reaction trajectories for proposed pathways (e.g., amidation, alkylation) .

- Docking Studies :

- Explore interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina to guide derivatization strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Experimental Replication :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures under controlled conditions.

- Compare results with literature data, noting differences in sample purity or experimental setup (e.g., heating rate, atmosphere) .

- Contextual Factors :

- Hydrochloride salts may exhibit lower thermal stability than free bases due to HCl release at elevated temperatures. Ensure studies specify salt vs. free base forms .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 20–25°C (room temperature) | |

| HCl Concentration | 4 M in dioxane | |

| Purity Threshold | ≥98% (HPLC) | |

| Storage Temperature | 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.